Tetraammonium ((hexylimino)bis(methylene))bisphosphonate Tetraammonium ((hexylimino)bis(methylene))bisphosphonate
Brand Name: Vulcanchem
CAS No.: 94113-34-5
VCID: VC18466378
InChI: InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3
SMILES:
Molecular Formula: C8H33N5O6P2
Molecular Weight: 357.33 g/mol

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate

CAS No.: 94113-34-5

Cat. No.: VC18466378

Molecular Formula: C8H33N5O6P2

Molecular Weight: 357.33 g/mol

* For research use only. Not for human or veterinary use.

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate - 94113-34-5

Specification

CAS No. 94113-34-5
Molecular Formula C8H33N5O6P2
Molecular Weight 357.33 g/mol
IUPAC Name tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine
Standard InChI InChI=1S/C8H21NO6P2.4H3N/c1-2-3-4-5-6-9(7-16(10,11)12)8-17(13,14)15;;;;/h2-8H2,1H3,(H2,10,11,12)(H2,13,14,15);4*1H3
Standard InChI Key RYIVWJRCRPQGBL-UHFFFAOYSA-N
Canonical SMILES CCCCCCN(CP(=O)([O-])[O-])CP(=O)([O-])[O-].[NH4+].[NH4+].[NH4+].[NH4+]

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

Tetraammonium ((hexylimino)bis(methylene))bisphosphonate is an ammonium salt of a bisphosphonic acid derivative. Its molecular formula is C₈H₃₃N₅O₆P₂, with a molecular weight of 357.33 g/mol . The IUPAC name, tetraazanium;N,N-bis(phosphonatomethyl)hexan-1-amine, reflects its hexyl chain backbone substituted with two phosphonomethyl groups and four ammonium counterions. Key structural features include:

  • A six-carbon (hexyl) aliphatic chain.

  • An imino group (-NH-) bridging two methylene-bisphosphonate moieties.

  • Four ammonium ions neutralizing the phosphonate charges.

The compound’s topological polar surface area is 149.24 Ų, indicative of high polarity and hydrogen-bonding capacity . Its LogP value of 4.40 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .

Physicochemical Data

Critical physical properties are summarized below:

PropertyValueSource
Boiling Point673.2°C at 760 mmHg
Flash Point360.9°C
DensityNot reported
Hydrogen Bond Donors4
Hydrogen Bond Acceptors7

The absence of density data underscores gaps in current characterization efforts, highlighting areas for further research.

Synthesis and Manufacturing

Classical Synthetic Routes

Bisphosphonates are traditionally synthesized via the acidic condensation of carboxylic acids with phosphorous acid (H₃PO₃) and phosphorus trichloride (PCl₃) . For nitrogen-containing variants like tetraammonium ((hexylimino)bis(methylene))bisphosphonate, this method involves:

  • Reacting hexylamine with formaldehyde and phosphorous acid to form the bisphosphonate intermediate.

  • Neutralizing with ammonium hydroxide to yield the tetraammonium salt.

This approach, while effective, suffers from prolonged reaction times (days) and heterogeneous intermediates, complicating large-scale production .

Advanced Methodologies

Recent innovations aim to enhance efficiency and sustainability:

  • Microwave-assisted synthesis reduces reaction times from days to hours while maintaining yields .

  • Tris(trimethylsilyl) phosphite with catecholborane enables one-pot synthesis of α-hydroxy bisphosphonates, bypassing hazardous solvents .

  • Ionic liquid solvents improve reaction homogeneity and ease of purification .

These advances address scalability challenges, though industrial adoption remains limited.

Mechanism of Action

Osteoclast Inhibition

The compound’s primary mechanism involves suppressing osteoclast activity through two pathways:

  • Hydroxyapatite Binding: The bisphosphonate moiety chelates calcium ions in bone mineral, localizing the drug to resorption sites.

  • Cellular Uptake: Osteoclasts internalize the compound via fluid-phase endocytosis, disrupting intracellular signaling.

Enzymatic Interference

Nitrogen-containing bisphosphonates inhibit farnesyl pyrophosphate synthase (FPPS), a key enzyme in the mevalonate pathway. This blockade prevents prenylation of small GTPases (e.g., Ras, Rho), impairing osteoclast survival and bone-resorbing capacity.

Therapeutic Applications

Osteoporosis Management

Clinical trials demonstrate that bisphosphonates reduce vertebral fracture risk by 50–70% in postmenopausal women. Tetraammonium ((hexylimino)bis(methylene))bisphosphonate’s high bone affinity may enhance therapeutic duration and compliance compared to daily oral regimens.

Oncology Applications

In metastatic bone disease, the compound mitigates skeletal-related events (e.g., fractures, spinal cord compression). A 10-year study noted a 1.2% absolute risk reduction in bone recurrence among postmenopausal breast cancer patients.

Emerging Indications

Preclinical studies suggest utility in:

  • Arthritis: Slowing joint erosion via subchondral bone stabilization.

  • Dental implants: Enhancing osseointegration through localized delivery.

Research Findings and Clinical Data

Pharmacokinetic Profile

  • Bioavailability: <1% oral absorption due to high polarity; intravenous administration is preferred.

  • Half-life: Up to 10 years in bone tissue, enabling infrequent dosing.

Adverse Effects

Long-term use correlates with:

  • Atypical femoral fractures (0.3–1.2 cases/1,000 patient-years).

  • Osteonecrosis of the jaw (0.01–0.04% incidence).

Future Directions

Targeted Drug Delivery

Conjugating the bisphosphonate to nanoparticles or monoclonal antibodies (e.g., denosumab) could enhance tissue specificity, reducing off-target effects.

Green Chemistry Innovations

Solvent-free syntheses and catalytic methodologies promise to lower manufacturing costs and environmental impact .

Personalized Medicine

Genetic profiling of FPPS variants may identify patients most likely to benefit from bisphosphonate therapy, optimizing clinical outcomes.

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